Tert-butyl 2-methylbutanoate
CAS No.: 16537-12-5
Cat. No.: VC1974467
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16537-12-5 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | tert-butyl 2-methylbutanoate |
Standard InChI | InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 |
Standard InChI Key | LPSJKZWOLKMCCA-UHFFFAOYSA-N |
SMILES | CCC(C)C(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(=O)OC(C)(C)C |
Introduction
Physical and Chemical Properties
Basic Identification and Structural Information
Tert-butyl 2-methylbutanoate possesses distinct chemical identifiers that facilitate its recognition and classification within chemical databases and literature. The compound has a well-defined molecular structure characterized by an ester linkage between 2-methylbutanoic acid and tert-butyl alcohol.
Table 1: Basic Identification Parameters of Tert-butyl 2-methylbutanoate
Parameter | Value |
---|---|
CAS Number | 16537-12-5 |
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | tert-butyl 2-methylbutanoate |
European Community (EC) Number | 874-385-6 |
DSSTox Substance ID | DTXSID60335183 |
The compound is also known by alternative names including "Butanoic acid, 2-methyl-, 1,1-dimethylethyl ester," which provides insight into its structural components and classification within the family of organic esters . The systematic identification parameters ensure precise communication among scientists and researchers working with this compound across various disciplines and applications.
Structural Descriptors and Representation Systems
Modern chemical informatics employs several standardized notation systems to represent and communicate molecular structures unambiguously. For tert-butyl 2-methylbutanoate, these representations provide critical information about connectivity, stereochemistry, and electronic arrangements.
Table 2: Structural Descriptors of Tert-butyl 2-methylbutanoate
Descriptor Type | Value |
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InChI | InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 |
InChIKey | LPSJKZWOLKMCCA-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(=O)OC(C)(C)C |
These standardized descriptors serve as the foundation for computational analysis, molecular database searches, and structure-based property predictions. The InChI (International Chemical Identifier) provides a layered, hierarchical description of the molecular structure that encodes connectivity, tautomeric state, isotopic information, stereochemistry, and electronic state. The corresponding InChIKey offers a fixed-length condensed digital representation that facilitates rapid searching of chemical databases . The SMILES notation presents a more human-readable string representation that captures the essential structural features through a linear format of atoms and bonds.
Chemical Reactivity
The chemical behavior of tert-butyl 2-methylbutanoate is predominantly governed by its ester functional group and the steric influence imposed by both the tert-butyl group and the 2-methyl substitution on the butanoate chain. These structural features influence the compound's participation in various reaction types.
Hydrolysis reactions represent a fundamental transformation pathway for tert-butyl 2-methylbutanoate. Under acidic or basic conditions, the ester undergoes cleavage to yield 2-methylbutanoic acid and tert-butyl alcohol. Notably, the bulky tert-butyl group provides significant steric protection to the carbonyl carbon, making tert-butyl esters generally more resistant to hydrolysis compared to less hindered esters. This property is particularly valuable in selective deprotection strategies in multi-step synthesis.
Transesterification represents another important reaction type, where the tert-butyl group is exchanged with another alcohol under appropriate catalytic conditions. This reaction typically requires acid or base catalysts and proceeds through nucleophilic acyl substitution mechanisms. The steric bulk of the tert-butyl group often necessitates more forceful conditions for transesterification compared to methyl or ethyl esters.
Reduction reactions convert the ester functionality to corresponding alcohols using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride. The complete reduction yields 2-methylbutan-1-ol, while selective reduction conditions might lead to aldehyde intermediates. These transformations are fundamental in synthetic organic chemistry for the interconversion of functional groups.
Synthesis Methods
Classical Esterification Approaches
The synthesis of tert-butyl 2-methylbutanoate typically employs esterification reactions between 2-methylbutanoic acid and tert-butyl alcohol. This fundamental organic transformation can be accomplished through several methodological variations, each with distinct advantages and limitations.
The conventional Fischer esterification represents a straightforward approach using an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions, typically at temperatures between 80-100°C, with the continuous removal of water to drive the equilibrium toward product formation. While procedurally simple, this method often yields moderate conversion rates due to the steric hindrance of the tert-butyl alcohol and the relatively unreactive nature of tertiary alcohols in esterification reactions.
More advanced variations include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid and facilitate ester formation under milder conditions. These approaches typically offer improved yields and reduced side reactions, particularly when working with sensitive substrates or on larger scales.
Diisopropylcarbodiimide-Mediated Synthesis
A more sophisticated synthetic approach utilizes diisopropylcarbodiimide (DIC) in conjunction with copper chloride (I) as catalysts. This method offers significant advantages for the preparation of tert-butyl 2-methylbutanoate, particularly in terms of yield and reaction efficiency.
The detailed protocol involves the following sequence:
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Preparation of an activation mixture by combining DIC (533 g, 4.23 mol) and CuCl (8 g, 0.08 mol) in tert-butyl alcohol (325.6 g, 4.4 mol)
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Stirring the mixture under nitrogen atmosphere at room temperature for 5 days to form the activated complex
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Dilution of the reaction mixture with dichloromethane (1 L)
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Portionwise addition of 2-methylbutanoic acid (200 g, 1.69 mol) at 0°C
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Continued stirring at room temperature for 5 hours to complete the esterification
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Filtration through celite to remove insoluble materials
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Sequential washing of the filtrate with saturated aqueous Na₂CO₃ and brine
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Drying over Na₂SO₄, concentration, and purification by distillation
This method leverages the superior activating properties of carbodiimide reagents, which transform the carboxylic acid into a highly reactive intermediate capable of reacting efficiently with the sterically hindered tert-butyl alcohol. The inclusion of copper chloride as a co-catalyst enhances the activation process and minimizes side reactions, leading to improved product quality.
Industrial Scale Production Considerations
The industrial production of tert-butyl 2-methylbutanoate necessitates process modifications to address scale-up challenges, optimize resource utilization, and ensure consistent product quality. In industrial settings, continuous flow reactors offer advantages over batch processes, including improved heat transfer, precise reaction control, and enhanced safety profiles.
Key considerations for industrial-scale synthesis include:
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Continuous feeding systems for reactants and catalysts, maintaining optimal stoichiometric ratios
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Implementation of heat exchange systems to manage reaction exotherms and maintain temperature control
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In-line water removal systems utilizing molecular sieves or azeotropic distillation to drive equilibrium toward product formation
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Automated quality control monitoring through spectroscopic methods to ensure consistent product specifications
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Recovery and recycling systems for unreacted starting materials and solvents to minimize waste generation
These industrial approaches emphasize process efficiency, sustainability, and economic viability while maintaining product quality and purity. The development of green chemistry alternatives, such as solvent-free conditions or utilization of environmentally benign catalysts, represents an ongoing area of investigation for the production of tert-butyl 2-methylbutanoate and related esters.
Applications and Uses
Industrial Applications
Tert-butyl 2-methylbutanoate serves vital functions in various industrial processes, particularly in fine chemical manufacturing where its structural characteristics and reactivity profile offer distinct advantages. The compound's unique properties make it especially valuable in scenarios requiring controlled reactivity and specific steric environments.
In industrial settings, this compound is primarily involved in producing fine chemicals where its distinctive structure facilitates reactions yielding high-purity products. The steric bulk of the tert-butyl group provides a protective environment that can prevent unwanted side reactions, making it valuable in processes where selectivity is crucial. This selective reactivity is exploited in the synthesis of pharmaceuticals, specialty polymers, and other complex organic molecules.
The compound also finds application as a chemical intermediate in multi-step synthetic pathways. Its ester functionality allows for controlled transformation to other chemical groups, while the tert-butyl moiety can serve as a temporary protecting group that is selectively removed under specific conditions. This dual functionality makes tert-butyl 2-methylbutanoate particularly useful in sequential synthetic strategies.
Research and Development Applications
In laboratory research contexts, tert-butyl 2-methylbutanoate serves multiple roles that benefit scientific investigation and chemical innovation. Its well-defined structure and reactivity patterns make it valuable for fundamental studies in organic chemistry and related disciplines.
As a model compound, it provides a platform for investigating reaction mechanisms, particularly those involving steric effects on ester hydrolysis, transesterification, and related transformations. Researchers utilize it to study how structural variations affect reaction rates and selectivity, generating valuable insights for reaction design and optimization.
The compound also functions as a building block in combinatorial chemistry and medicinal chemistry research. Its incorporation into larger molecular frameworks contributes distinct structural elements that can influence the properties and activities of the resulting compounds. This application is particularly relevant in drug discovery programs and materials science investigations.
Hazard Statement | Description | Signal Word | Hazard Category |
---|---|---|---|
H226 | Flammable liquid and vapor | Warning | Flammable liquids |
H315 | Causes skin irritation | Warning | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning | Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard statements indicate that the compound presents moderate fire hazards due to its flammability, as well as potential health concerns related to skin, eye, and respiratory tract irritation . The "Warning" signal word indicates moderate hazard severity, distinguishing it from more dangerous substances that would carry the "Danger" signal word.
Hazard Classes and Categories
The formal hazard classification of tert-butyl 2-methylbutanoate provides additional details about its safety profile within standardized chemical safety frameworks. These classifications guide regulatory compliance and safety management protocols.
According to documentation from the ECHA C&L Inventory, the compound falls into the following hazard classes and categories:
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Flam. Liq. 3 (100%): Category 3 flammable liquid
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Skin Irrit. 2 (100%): Category 2 skin irritant
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Eye Irrit. 2A (100%): Category 2A eye irritant
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STOT SE 3 (100%): Category 3 specific target organ toxicity - single exposure
The percentages indicate 100% agreement among notifying companies on these classifications, suggesting strong consensus regarding the compound's hazard profile. These classifications align with the hazard statements and provide the formal foundation for regulatory requirements regarding labeling, safety data sheets, and handling protocols.
Research Applications and Biological Activity
Role in Synthetic Organic Chemistry
Tert-butyl 2-methylbutanoate occupies an important position in synthetic organic chemistry due to its structural features and reactivity profile. The compound's utility extends across multiple areas of chemical synthesis, contributing to both fundamental research and applied chemical development.
As a protected form of 2-methylbutanoic acid, the tert-butyl ester serves as a valuable intermediate in multi-step syntheses. The tert-butyl group functions as a protecting group that can be selectively removed under acidic conditions while remaining stable to many basic and nucleophilic reagents. This selective deprotection profile makes it particularly useful in synthesis strategies requiring orthogonal protection-deprotection sequences.
In asymmetric synthesis and stereochemical studies, compounds with structural similarities to tert-butyl 2-methylbutanoate have been employed as building blocks or model substrates. Related compounds like tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate have been synthesized through asymmetric Mannich reactions, demonstrating the utility of tert-butyl esters in stereoselective transformations . These applications highlight the broader significance of tert-butyl esters in developing methodologies for creating complex molecular architectures with defined stereochemistry.
Structure-Activity Relationships in Related Compounds
While tert-butyl 2-methylbutanoate itself has limited documented biological activity, structurally related compounds demonstrate interesting biological properties that may guide future research directions. Understanding these structure-activity relationships provides context for potential applications of derivatives or analogs.
Tert-butyl 2-amino-2-methylbutanoate, which differs by the inclusion of an amino group at the α-carbon position, has been investigated for potential pharmacological properties. Research suggests that compounds containing this structural framework may exhibit activity against phosphoinositide 3-kinase (PI3K) pathways, which are critical regulators of cellular growth, proliferation, and survival mechanisms. The inhibition of specific PI3K isoforms can potentially suppress immune responses and inflammatory processes, suggesting applications in treating inflammatory and autoimmune conditions.
Similarly, tert-butyl 2-amino-4-fluoro-2-methylbutanoate (described in Japanese literature) represents another structural variant with potential biological relevance . The inclusion of both amino and fluoro substituents modifies the electronic and steric properties of the molecule, potentially influencing its interactions with biological targets and metabolic stability.
Analytical Applications and Reference Standards
In analytical chemistry, tert-butyl 2-methylbutanoate serves important functions related to compound identification, method development, and quality control. These applications leverage the compound's well-defined structure and physicochemical properties.
As a reference standard, the compound enables calibration and validation of analytical methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. Its moderate volatility and distinctive structure make it suitable for GC applications, while its UV absorption characteristics support HPLC detection. These properties allow for the development of sensitive and specific analytical methods for detecting and quantifying the compound in various matrices.
The compound's InChI and SMILES notations facilitate its integration into chemical databases and spectral libraries, supporting computational approaches to compound identification and structure elucidation. These standardized identifiers enable efficient searching across chemical information systems and support the growing field of cheminformatics.
Comparison with Similar Compounds
Structural Analogs and Related Esters
Comparing tert-butyl 2-methylbutanoate with structurally related compounds provides valuable insights into structure-property relationships and potential applications. These comparisons highlight how subtle structural variations influence physicochemical properties and chemical behavior.
Table 5: Comparison of Tert-butyl 2-methylbutanoate with Related Esters
Butyl 2-methylbutanoate (CAS: 15706-73-7) shares the same acid component as tert-butyl 2-methylbutanoate but incorporates a linear butyl group rather than the branched tert-butyl group . This structural difference significantly reduces steric hindrance around the ester linkage, resulting in higher reactivity toward nucleophilic attack and hydrolysis. The compound demonstrates different physical properties, including altered boiling point and solubility characteristics, while potentially finding applications in fragrance compositions where its organoleptic properties differ from those of the tert-butyl ester.
2-Methylbutyl 2-methylbutyrate represents another interesting comparison, featuring the same acid component but coupled with 2-methylbutyl alcohol. This compound is specifically noted for its fruity odor profile and applications in flavor and fragrance formulations . The structural difference significantly influences the compound's sensory properties while maintaining similar chemical reactivity patterns for the ester functionality.
Functional Derivatives and Modified Structures
Extending the comparison to compounds with additional functional groups provides further insights into the versatility of the basic structural framework and potential for derivatization.
Table 6: Comparison with Functionally Modified Derivatives
Tert-butyl 2-amino-2-methylbutanoate introduces an amino functionality at the α-position, creating a chiral center and significantly altering the compound's electronic properties and reactivity patterns. This structural modification transforms the compound from a simple ester into a protected α-amino acid derivative with potential applications in peptide synthesis and pharmaceutical development. Research indicates potential biological activity related to PI3K pathway inhibition, suggesting pharmaceutical relevance beyond its utility as a synthetic intermediate.
Tert-butyl 2-hydroxy-3-methylbutyrate represents another functional variant, incorporating a hydroxyl group that introduces hydrogen bonding capabilities and modifies solubility characteristics. This compound serves as an intermediate in pharmaceutical synthesis, with the hydroxyl group providing a handle for further functionalization or serving as a pharmacophore in biologically active molecules .
Structure-Property Relationships
The structural variations discussed above demonstrate important structure-property relationships that influence the behavior and applications of tert-butyl 2-methylbutanoate and its analogs. These relationships provide guiding principles for molecular design and property prediction.
Steric factors significantly influence reactivity patterns, with the bulky tert-butyl group in tert-butyl 2-methylbutanoate providing protection against nucleophilic attack compared to less hindered esters like butyl 2-methylbutanoate. This steric influence affects hydrolysis rates, transesterification efficiency, and stability under various reaction conditions, with important implications for the compound's utility in synthetic applications requiring selective transformations.
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